N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Description
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2-fluorobenzamide group. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for antimicrobial and pharmacological applications.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWQVKZPJIIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 2-fluorobenzoyl chloride to form the intermediate 2-fluorobenzamide derivative. This intermediate is further reacted with 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
Introduction to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
This compound is a complex organic compound that has attracted significant attention in various scientific fields due to its unique structural features. This compound integrates a benzodioxin moiety, an oxadiazole ring, and a fluorobenzamide group, which confer diverse chemical reactivity and biological activity. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Structural Characteristics
The compound's structure can be represented as follows:
Pharmacokinetics
Similar compounds are typically absorbed through the gastrointestinal tract and metabolized in the liver before being excreted via bile or feces.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions that can lead to new compounds with potential applications in different fields.
Biology
This compound is studied for its potential as an enzyme inhibitor. Research indicates that it interacts with biological macromolecules and may affect cellular processes significantly .
Medicine
Research has investigated its therapeutic effects:
- Anti-inflammatory Activity: The inhibition of lipoxygenase contributes to its potential in treating inflammatory conditions.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as glioblastoma .
Industry
In industrial applications, this compound is utilized in developing new materials and as a precursor for various industrial chemicals.
Case Study 1: Anticancer Activity
A study focusing on similar oxadiazole derivatives demonstrated significant cytotoxicity against glioblastoma cells. The findings indicated that these compounds could induce apoptosis in cancer cells by damaging DNA .
Case Study 2: Anti-inflammatory Effects
Research into oxadiazole compounds has shown their ability to inhibit lipoxygenase activity effectively. This inhibition can lead to decreased production of pro-inflammatory mediators such as leukotrienes .
Case Study 3: Synthesis and Characterization
A comprehensive synthesis route for this compound was developed using multiple reaction steps that optimize yield and purity. This method involves the reaction of intermediates under controlled conditions to achieve the desired product efficiently .
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds with biological macromolecules, affecting their function. The fluorobenzamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole scaffold but differ in substituents on the benzamide or acetamide groups. Key examples include:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects : Bulkier substituents (e.g., 4-methylpiperidinylsulfonyl in ) may reduce membrane permeability compared to the compact fluorine atom.
- Antimicrobial Efficacy : Sulfanyl-acetamide derivatives (e.g., ) exhibit potent antibacterial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), suggesting the target compound’s fluorinated variant may achieve similar or improved potency due to enhanced electronegativity .
Pharmacological and Toxicity Profiles
- Cytotoxicity : Sulfanyl-acetamide analogues demonstrate low hemolytic activity (<10% at 100 µg/mL), indicating favorable safety profiles . The fluorine atom in the target compound may further reduce toxicity by avoiding reactive sulfur metabolites.
- Glucocorticoid Receptor (GR) Binding : Structurally related benzodioxin-oxadiazole derivatives (e.g., trazpiroben in ) act as GR agonists, though the target compound’s 2-fluorobenzamide group likely shifts its pharmacological target toward antimicrobial pathways .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by the presence of a benzodioxin moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 295.31 g/mol. The structural representation can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.31 g/mol |
| SMILES Notation | C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN |
| InChIKey | QBXBJBGXRVNAFG-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Antitumor Activity
Studies indicate that derivatives of benzamides, including those featuring oxadiazole groups, exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain benzamide derivatives were found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis and repair . This inhibition can lead to reduced cell growth in rapidly dividing cells such as cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure:
- Oxadiazole Substitution : Variations in the substituents on the oxadiazole ring can enhance or diminish biological activity.
- Fluorine Substitution : The presence of fluorine on the benzamide moiety has been associated with increased lipophilicity and improved binding affinity to target proteins .
- Benzodioxin Moiety : The benzodioxin component contributes to the overall stability and solubility of the compound.
Case Studies and Experimental Findings
Several studies have reported on the synthesis and evaluation of related compounds:
- Larvicidal Activity : A series of benzamide derivatives exhibited larvicidal effects against mosquito larvae at concentrations as low as 10 mg/L. Notably, some compounds achieved 100% mortality at this concentration .
- Fungicidal Activity : Compounds similar to this compound demonstrated strong inhibitory effects against various fungal species. For instance, one derivative showed an EC50 value of 11.61 μg/mL against Sclerotinia sclerotiorum, outperforming standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
